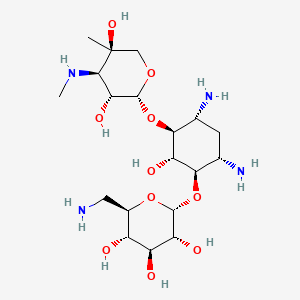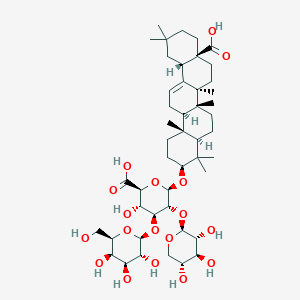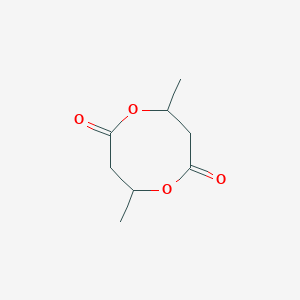
Gentamicin B
Overview
Description
Synthesis Analysis
The biosynthetic pathway to Gentamicin B has been a subject of research for decades. Recent studies have identified three hidden pathways to this compound production via seven previously unknown intermediates in Micromonospora echinospora . The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits this compound production in M. echinospora .
Molecular Structure Analysis
The structure of this compound resembles that of both Gentamicin C and Kanamycin A . Unlike most 2-DOS-containing aminoglycosides, Kanamycin A contains a hydroxy group at C 2ʹ; this compound shares this unique structure with Kanamycin A .
Chemical Reactions Analysis
This compound undergoes various chemical reactions during its biosynthesis. The narrow substrate specificity of a key glycosyltransferase and the C6’-amination enzymes, in combination with the weak and unsynchronized gene expression of the 2’-deamination enzymes, limits this compound production . A study also reported the recovery of Gentamicin from biological and pharmaceutical samples to be more than 95-98% after spiking the drug .
Scientific Research Applications
Mechanisms Underlying Renal Tubular Cytotoxicity
Gentamicin, including its variant Gentamicin B, is known for its nephrotoxic effects. A study by Quirós et al. (2011) delves into the tubular cytotoxicity caused by gentamicin. This toxicity ranges from loss of the brush border in epithelial cells to tubular necrosis. The cytotoxicity results from interconnected actions, including drug accumulation in epithelial tubular cells and effects on mitochondria, leading to apoptosis and other cellular damages (Quirós et al., 2011).
Antimicrobial Effects Against Pseudomonas Aeruginosa Infection
Gentamicin's antimicrobial effects, particularly against Pseudomonas infections, have been enhanced through advanced formulations. Abdelghany et al. (2012) developed a controlled-release formulation using poly(lactide-co-glycolide) (PLGA) nanoparticles, which exhibited improved antimicrobial effects in both in vitro and in vivo models compared to free drug administration (Abdelghany et al., 2012).
Drug-Ribosome Interactions
The molecular action of gentamicin, including this compound, involves its interaction with ribosomes. Vaiana and Sanbonmatsu (2009) utilized molecular simulations to study gentamicin's thermodynamics and its interaction with the ribosomal decoding site. This research provides insights into the antibiotic's mechanism of action at the molecular level (Vaiana & Sanbonmatsu, 2009).
This compound Production in Micromonospora Echinospora
The biosynthesis of this compound has been explored by Ni et al. (2016), who constructed a novel biosynthetic pathway in Micromonospora echinospora. This pathway enabled higher production levels of this compound, providing insights into the biosynthesis of secondary metabolites (Ni et al., 2016).
Gentamicin Degradation by Bacterial Consortia
Liu et al. (2017) investigated the biodegradation of gentamicin by bacterial consortia, focusing on the removal of gentamicin in the environment. This study is significant in understanding the environmental impact and degradation process of gentamicin, including this compound (Liu et al., 2017).
Gentamicin's Effect on Cancer Cell Growth
Gentamicin, including this compound, has been studied for its effects on cancer cells. Codini et al. (2015) investigated the impact of gentamicin on non-Hodgkin’s T-cell human lymphoblastic lymphoma, revealing that gentamicin could arrest cancer cell growth. This novel application suggests the potential therapeutic role of gentamicin in oncology (Codini et al., 2015).
Antifungal Activity of Gentamicin B1
Gentamicin B1, a variant of this compound, exhibits strong antifungal activity against systemic plant mycoses. Banfalvi (2020) highlighted its effectiveness against various fungal pathogens, suggesting its potential use in treating plant diseases (Banfalvi, 2020).
Mechanism of Action
Safety and Hazards
Gentamicin B can cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Gentamicin B is a valuable starting material for the preparation of the semisynthetic aminoglycoside antibiotic Isepamicin . Future research may focus on optimizing the biosynthetic pathways of this compound to increase its production. Additionally, the development of new aminoglycosides from nature for drug discovery is a potential future direction . In clinical practice, this compound may continue to play a role in the management of life-threatening and multidrug-resistant infections, particularly when used in combination therapy .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAMPXHWHSKQB-GGEUKFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36889-16-4 (gentamicin B1), 43169-50-2 (sulfate) | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101043341 | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36889-15-3 | |
| Record name | Gentamicin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W9DGG4C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)
![Benz[b]indeno[1,2-e]pyran-6,11-dione](/img/structure/B1254504.png)


![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)



![kaempferol 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1254521.png)

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)

